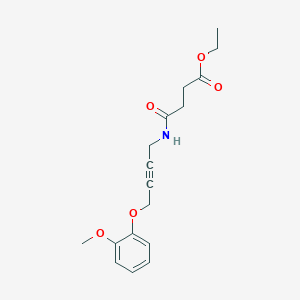![molecular formula C18H16N4O B2413639 N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide CAS No. 677701-62-1](/img/structure/B2413639.png)
N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position . The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine . It is closely related to the compounds diethyltryptamine (DET) and DIPT .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was obtained in high yield in the reaction between tryptamine and naproxen . The reaction was facilitated by N,N’-Dicyclohexylcarbodiimide (DCC), a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .
Molecular Structure Analysis
The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide” was analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide” were analyzed via 1H, 13C-NMR, UV, IR, and mass spectral data .
Wissenschaftliche Forschungsanwendungen
- Naproxen , a nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with our compound. Naproxen is widely used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. It functions by competitively inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects .
- The hybridization of tryptamine (a biogenic amine) and naproxen could potentially combine their anti-inflammatory properties. Ongoing trials even suggest that naproxen might have broad-spectrum antiviral activity, which could be beneficial in reducing severe respiratory mortality associated with COVID-19 .
- Tryptamine, a natural derivative of tryptophan, plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior .
- 2-(1H-Indol-3-yl)ethanamine, a close relative of our compound, is found in plants and fungi. It serves as a possible intermediate in the biosynthesis of the plant hormone indole-3-acetic acid .
- Imidazole derivatives, which share structural features with our compound, are commonly used to build efficient fluorescent OLEDs .
Anti-Inflammatory and Analgesic Effects
Neuromodulation and Behavior Regulation
Biosynthetic Pathways and Plant Hormones
Fluorescent OLEDs (Organic Light-Emitting Diodes)
Chemical Synthesis and Amide Formation
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can interact with various biological targets, leading to a range of physiological responses . For instance, some indole derivatives have been found to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
For example, some indole derivatives have been found to block arachidonate binding, inhibiting the conversion of arachidonic acid to prostaglandin G, which is the first step in the synthesis of prostaglandins and thromboxanes .
Result of Action
It is known that indole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(17-14-6-2-4-8-16(14)21-22-17)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H,19,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPKFXVVRUWAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2413556.png)
![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)

![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)

![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)
![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)


![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B2413570.png)
![1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride](/img/structure/B2413573.png)

![5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2413576.png)
